molecular formula C12H14F3N3 B2819192 2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 649665-15-6

2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2819192
CAS RN: 649665-15-6
M. Wt: 257.26
InChI Key: PNQOIYSVVUIASJ-UHFFFAOYSA-N
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Description

“2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties. They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Antitumor Activity

Research has identified various derivatives of pyrazolo[1,5-a]pyrimidine, including 2-(tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, as potential antitumor agents. For instance, novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products, including compounds structurally similar to pyrazolo[1,5-a]pyrimidine, have shown promise in in vitro anticancer activity against a range of cell lines (Maftei et al., 2016). Similarly, the synthesis and characterization of new pyrazolo[1,5-a]pyrimidine derivatives have demonstrated their potential in inhibiting the proliferation of cancer cell lines (Jin Liu et al., 2020).

Optical Properties

The optical properties of pyrazolo[1,5-a]pyrimidines, specifically their absorption and emission characteristics, have been studied. A series of 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines displayed interesting UV-Vis absorption and fluorescence properties in various solvents, with significant emission fluorescence yields in both solution and solid state (Stefanello et al., 2022).

Anti-Inflammatory and Antimicrobial Activities

Some derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and tested for their anti-inflammatory and antimicrobial properties. For example, a series of 2-H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines showed promising results in anti-inflammatory activity and exhibited antimicrobial activity against various bacteria and fungi (Aggarwal et al., 2014).

Solid-State and Solution Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines in both solid-state and solution phases has been explored. Techniques like microwave-assisted synthesis have been used to create fused heterocycles incorporating the trifluoromethyl moiety, which is a key feature of these compounds (Shaaban, 2008).

Structural Analysis

Studies have also focused on the structural aspects of these compounds. For instance, the hydrogen-bonded structures of certain pyrazolo[1,5-a]pyrimidines have been analyzed, revealing insights into their molecular architecture (Portilla et al., 2006).

Mechanism of Action

Target of Action

The primary target of 2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 results in a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects several downstream signal transduction pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . Therefore, the compound’s action on CDK2 can influence these critical cellular processes.

Pharmacokinetics

These properties can help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the compound’s action is a significant inhibition of the growth of certain cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties. They have been identified as strategic compounds for optical applications . Future research may focus on exploring these properties further and developing new applications for these compounds .

properties

IUPAC Name

2-tert-butyl-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3/c1-7-5-9(12(13,14)15)18-10(16-7)6-8(17-18)11(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQOIYSVVUIASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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